Home > Products > Screening Compounds P105841 > 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide
2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide -

2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide

Catalog Number: EVT-4979188
CAS Number:
Molecular Formula: C22H23N3O4
Molecular Weight: 393.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N′-[(4-ethoxyphenyl)methylidene]benzohydrazide (6P)

Compound Description: 6P is a lipophilic thalidomide derivative synthesized to enhance thalidomide's characteristics and efficacy. It has demonstrated immunomodulatory and anti-inflammatory effects. []

Relevance: 6P shares the same 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl (phthalimide) core as the target compound, 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide. Both compounds belong to the broader category of N-substituted phthalimide derivatives. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: CPPHA is a positive allosteric modulator (PAM) of metabotropic glutamate receptor 5 (mGluR5). It interacts with a distinct allosteric site on mGluR5, different from the MPEP (2-Methyl-6-(phenylethynyl)pyridine) binding site. [] CPPHA also acts as a PAM at mGluR1. []

Relevance: CPPHA also contains the 1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl (phthalimide) moiety, establishing its structural similarity to 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide. Notably, CPPHA demonstrates the versatility of N-substituted phthalimide derivatives in targeting different pharmacological pathways. []

4-Nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: VU-29 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor (mGluR5). Unlike CPPHA, VU-29 potentiates mGluR5 responses by interacting with the MPEP binding site. []

Relevance: Although VU-29 doesn't belong to the same structural class as 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide, it is discussed in the context of mGluR5 modulation alongside CPPHA, which shares the phthalimide core with the target compound. This highlights the exploration of different chemotypes for targeting the same receptor. []

N-(4-Chloro-2-((4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide (NCFP)

Compound Description: NCFP is a potent and efficacious mGluR5 PAM derived from the CPPHA series. It binds to the CPPHA site on mGlu5 and potentiates mGluR5-mediated responses. Unlike other PAMs that interact with the MPEP site, NCFP does not potentiate responses involved in hippocampal synaptic plasticity (LTD/LTP). []

Relevance: NCFP, like CPPHA, shares the core phthalimide structure with 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide and further emphasizes the distinct pharmacological profile of compounds interacting with the CPPHA site on mGluR5 compared to those targeting the MPEP site. []

3,3′-Difluorobenzaldazine (DFB)

Compound Description: DFB is another selective allosteric potentiator of mGluR5, different from both CPPHA and VU-29 in its chemical structure. [, ]

Relevance: Although chemically distinct from 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide, DFB is studied alongside CPPHA for its effects on mGluR5, emphasizing the exploration of diverse chemical structures in achieving mGluR5 potentiation. [, ]

Ethyl (Z)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenyl-2-propenoate

Compound Description: This compound is a derivative of phthalimide with a phenyl-substituted propenoate group attached to the nitrogen. Its crystal structure has been determined, revealing stabilization through C-H…O/π contacts. []

Relevance: Similar to 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide, this compound is an N-substituted phthalimide derivative. The crystallographic study of this compound offers insights into the potential intermolecular interactions that might be relevant for the target compound as well. []

Dimethyl (Z)-2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-2-butenedioate

Compound Description: This phthalimide derivative features a butenedioate group attached to the nitrogen. Its crystal structure has been analyzed, showing that the indole ring and the acyclic portion of the molecule are not coplanar. []

Relevance: This compound, like the target compound, showcases the diversity of N-substituted phthalimide structures. The structural analysis of this derivative provides valuable information about the conformational preferences of these molecules, which could be relevant for understanding the structure-activity relationships of 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide. []

Series of 3-(1,3-dioxo-3a, 4-dihydro-1H-isoindol-2 (3H,7H,7aH)-yl)-N-(substituted phenyl) propanamide Analogs (4a-o)

Compound Description: This series of compounds was designed and synthesized as potential inhibitors of HIV-1 reverse transcriptase. The series explores variations in the substituents on the phenyl ring of the propanamide moiety. [, ]

Relevance: This series demonstrates the strategy of modifying the substituents on the phthalimide core to explore structure-activity relationships. While the specific target differs from 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide, the concept of modulating activity by varying the propanamide portion remains relevant. [, ]

Series of N-(1, 3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-[(1Z)-(substituted benzylidene)]thiourea Derivatives (4a1-a10)

Compound Description: These compounds were synthesized and evaluated for anticonvulsant activity and neurotoxicity profiles. The series explores the impact of different substituents on the benzylidene ring attached to the thiourea group. []

Relevance: This series highlights the potential of N-substituted phthalimides for neurological applications. Although the structure differs from the target compound, the exploration of variations in the substituents attached to the phthalimide core offers insights into structure-activity relationships that could inform future modifications of 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide. []

N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4-oxo-2-(substitutedphenyl)-1,3-thiazolidine-3-carbothioamide Derivatives (5a1, a2, a4, and a10)

Compound Description: This series of compounds, also designed for anticonvulsant activity, features a thiazolidine ring system incorporated into the structure, with variations in the substituents on the phenyl ring. []

Relevance: This series, like the previous thiourea series, emphasizes the potential of phthalimide derivatives for neurological targets. The introduction of the thiazolidine ring system further expands the structural diversity of compounds related to 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide. []

4-(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-butyryl N-(substituted phenyl) amide Derivatives (3a-I)

Compound Description: These compounds were evaluated for anticonvulsant activity in the MES test, with some showing activity and relatively low neurotoxicity. []

Relevance: This series, despite having a butyryl amide linker instead of the butanoyl amide present in 2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide, is closely related structurally and further supports the potential of phthalimide derivatives as anticonvulsant agents. []

Properties

Product Name

2-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]amino}-N-propylbenzamide

IUPAC Name

2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-N-propylbenzamide

Molecular Formula

C22H23N3O4

Molecular Weight

393.4 g/mol

InChI

InChI=1S/C22H23N3O4/c1-2-13-23-20(27)17-10-5-6-11-18(17)24-19(26)12-7-14-25-21(28)15-8-3-4-9-16(15)22(25)29/h3-6,8-11H,2,7,12-14H2,1H3,(H,23,27)(H,24,26)

InChI Key

MUVVGDVPLVKZKM-UHFFFAOYSA-N

SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CCCNC(=O)C1=CC=CC=C1NC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.